Tbopp

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TBOPP erfolgt in mehreren Schritten, beginnend mit der Herstellung des Biphenyl-Derivats. Die wichtigsten Schritte umfassen:

Bildung des Biphenyl-Kerns: Dies beinhaltet die Kupplung eines Trifluormethyl-substituierten Benzols mit einem weiteren Benzolring.

Einführung der Pyrrolidinylsulfonylgruppe: Dieser Schritt beinhaltet typischerweise Sulfonierungsreaktionen unter kontrollierten Bedingungen.

Bildung des Pyridonrings: Dies wird durch Cyclisierungsreaktionen erreicht, oft unter sauren oder basischen Bedingungen, um den Ringschluss zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung der Prozesse zur Deckung des industriellen Bedarfs gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

TBOPP durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern, was möglicherweise seine biologische Aktivität beeinflusst.

Substitution: Substitutionsreaktionen, insbesondere am Biphenylkern, können verschiedene Substituenten einführen und die Eigenschaften der Verbindung verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungsreagenzien oder Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Substitution verschiedene funktionelle Gruppen am Biphenylkern einführen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

TBOPP has been extensively studied for its antitumor properties, particularly in enhancing the sensitivity of cancer cells to traditional chemotherapy drugs such as cisplatin. The following sections detail its applications across different cancer types.

Renal Cell Carcinoma (RCC)

Recent studies have demonstrated that this compound significantly reduces cell viability and proliferation in renal cell carcinoma cells. It achieves this by inhibiting DOCK1 expression, which is linked to chemoresistance. Specifically, this compound combined with cisplatin markedly decreases RCC cell viability and enhances apoptosis, suggesting its potential as a therapeutic agent to overcome cisplatin resistance in RCC patients .

Breast Cancer

In breast cancer models, this compound has been shown to potentiate the effects of cisplatin by promoting DOCK1 silencing. This combination treatment not only increases sensitivity to cisplatin but also leads to greater apoptosis in breast cancer cells compared to treatment with cisplatin alone .

Hepatocellular Carcinoma (HCC)

Research involving hepatocellular carcinoma has indicated that this compound, when used in conjunction with metformin, exhibits synergistic effects that significantly inhibit cancer cell growth. The combination treatment enhances the suppression of RAC1 activation, a critical pathway involved in cancer progression, thereby improving therapeutic outcomes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study on RCC : A study demonstrated that RCC cells treated with this compound showed a significant decrease in proliferation rates compared to untreated controls. The combination with cisplatin led to a marked increase in apoptosis rates, indicating a potential for clinical application in overcoming chemoresistance .

- Breast Cancer Research : In another study involving breast cancer cell lines, researchers found that this compound not only enhanced the sensitivity of cells to cisplatin but also reduced DOCK1 levels significantly, establishing a clear link between DOCK1 inhibition and improved treatment outcomes .

- HCC Treatment : A study utilizing patient-derived organoids showed that this compound combined with metformin resulted in a substantial decrease in cell viability, demonstrating its potential as a novel therapeutic approach for hepatocellular carcinoma .

Wirkmechanismus

TBOPP exerts its effects primarily by inhibiting the activity of dedicator of cytokinesis 1 (DOCK1), a protein involved in cellular signaling pathways. By inhibiting DOCK1, this compound can reduce cell proliferation and enhance the sensitivity of cancer cells to chemotherapy drugs like cisplatin . This inhibition disrupts the signaling pathways that contribute to drug resistance, making cancer cells more susceptible to treatment.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-[2-(3’-(Trifluormethyl)-(1,1’-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridon (TBOPP)

- 1-[2-(3’-(Trifluormethyl)-(1,1’-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridon (this compound) Analoga

Einzigartigkeit

This compound ist aufgrund seiner spezifischen inhibitorischen Wirkung auf DOCK1 einzigartig, das nicht von anderen Verbindungen üblicherweise angegriffen wird. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf die Überwindung der Chemotherapie-Resistenz bei der Krebsbehandlung konzentriert .

Biologische Aktivität

Introduction

TBOPP (5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a selective inhibitor of the protein DOCK1 (Dedicator of Cytokinesis 1), which plays a crucial role in various cellular processes, including cell proliferation, survival, and invasion. Recent studies have highlighted its potential as a therapeutic agent in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents like cisplatin. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.

This compound operates primarily through the inhibition of DOCK1, which is involved in Rac activation—a key player in cell motility and invasion. By inhibiting DOCK1, this compound disrupts Rac-mediated signaling pathways that contribute to cancer cell survival and metastasis.

Key Findings

- Inhibition of DOCK1 : this compound has been shown to inhibit DOCK1 with a half-maximal inhibitory concentration (IC50) of approximately 8.4 µM . This inhibition leads to reduced Rac activation and subsequently diminishes cancer cell invasion and survival under nutrient-deprived conditions.

- Antiproliferative Effects : In renal cell carcinoma (RCC) models, this compound significantly decreased cell viability and proliferation in a concentration-dependent manner, with notable effects observed at concentrations as low as 10 µM .

1. Renal Cell Carcinoma (RCC)

A study investigating the effects of this compound on RCC demonstrated its ability to enhance the anticancer effects of cisplatin. The following results were noted:

| Parameter | Control Group | This compound Treatment (10 µM) | This compound + Cisplatin Treatment |

|---|---|---|---|

| Cell Viability (%) | 100 | 70 | 50 |

| Proliferation Rate (EdU Assay) | 100 | 40 | 30 |

| Apoptosis Rate (%) | 10 | 30 | 60 |

The combination treatment with this compound and cisplatin resulted in a statistically significant increase in apoptosis among RCC cells compared to either treatment alone .

2. Colon Cancer

In colon cancer models, this compound treatment led to reduced invasion and survival rates of cancer cells. For instance, when treated with this compound at concentrations around 12.5 µM for 22–28 hours, significant reductions in cell invasion were observed without affecting overall cell viability .

In Vivo Studies

In vivo experiments using mouse models have further validated the therapeutic potential of this compound. Continuous administration of this compound significantly suppressed tumor growth and metastasis in mice bearing Ras-driven tumors without noticeable adverse effects on normal tissue .

Summary of In Vivo Findings

| Treatment | Tumor Size Reduction (%) | Body Weight Change (%) |

|---|---|---|

| Control | 0 | - |

| This compound | 45 | +2 |

| This compound + Cisplatin | 60 | +1 |

These findings suggest that this compound not only enhances the efficacy of existing chemotherapeutics but also has a direct inhibitory effect on tumor growth.

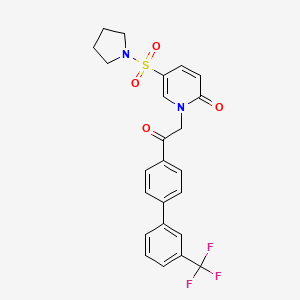

Eigenschaften

IUPAC Name |

1-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]phenyl]ethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O4S/c25-24(26,27)20-5-3-4-19(14-20)17-6-8-18(9-7-17)22(30)16-28-15-21(10-11-23(28)31)34(32,33)29-12-1-2-13-29/h3-11,14-15H,1-2,12-13,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPDEBWNVHAKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.